4-Ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
4-Ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
A structurally similar compound, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, has been reported to target ap-1, a transcription factor that regulates gene expression in response to a variety of stimuli .
Mode of Action
It is known that 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide blocks the activity of ap-1 . This suggests that 4-Ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of ap-1 by 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide suggests that it may affect pathways regulated by this transcription factor .
Result of Action
The inhibition of ap-1 by 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide suggests that it may have anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
4-Ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in anti-inflammatory pathways. Specifically, it targets and blocks AP-1-mediated luciferase activity, which implies its anti-inflammatory function . This interaction suggests that this compound may modulate inflammatory responses by inhibiting key signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its anti-inflammatory properties are evident in its ability to inhibit AP-1-mediated luciferase activity, which affects gene expression related to inflammation . Additionally, this compound may impact cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits AP-1-mediated luciferase activity, which is a crucial step in the inflammatory response . This inhibition likely occurs through direct binding to the AP-1 complex or associated regulatory proteins, leading to reduced transcription of pro-inflammatory genes. Additionally, the compound may influence enzyme activity, either by direct inhibition or activation, resulting in changes in gene expression and cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory activity without noticeable adverse effects . At higher doses, toxic or adverse effects may occur, including potential cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without inducing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on metabolic pathways is evident in its ability to modulate enzyme activity, leading to changes in the concentration of key metabolites . These interactions suggest that the compound may play a role in regulating cellular energy balance and metabolic homeostasis.
Properties
IUPAC Name |
4-ethynyl-1-methyl-6-oxopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-3-6-4-8(11)10(2)5-7(6)9(12)13/h1,4-5H,2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQNLEOWOUZLIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)C#C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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